N-(4-bromobenzyl)-5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine
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Overview
Description
N-(4-bromobenzyl)-5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a bromobenzyl group, a methoxyphenyl group, and a methyl-imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromobenzyl)-5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced via a nucleophilic substitution reaction where a suitable bromobenzyl halide reacts with the imidazole derivative.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a Friedel-Crafts alkylation reaction using methoxybenzene and an appropriate alkylating agent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromobenzyl)-5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromobenzyl group, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
N-(4-bromobenzyl)-5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-bromobenzyl)-5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzyl)-5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine
- N-(4-fluorobenzyl)-5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine
- N-(4-methylbenzyl)-5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine
Uniqueness
N-(4-bromobenzyl)-5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine is unique due to the presence of the bromobenzyl group, which can influence its reactivity and binding properties. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s interaction with biological targets compared to its chloro, fluoro, or methyl analogs.
Properties
Molecular Formula |
C18H18BrN3O |
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Molecular Weight |
372.3 g/mol |
IUPAC Name |
N-[(4-bromophenyl)methyl]-5-(4-methoxyphenyl)-1-methylimidazol-2-amine |
InChI |
InChI=1S/C18H18BrN3O/c1-22-17(14-5-9-16(23-2)10-6-14)12-21-18(22)20-11-13-3-7-15(19)8-4-13/h3-10,12H,11H2,1-2H3,(H,20,21) |
InChI Key |
NMWSJHZEHVZOLA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1NCC2=CC=C(C=C2)Br)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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